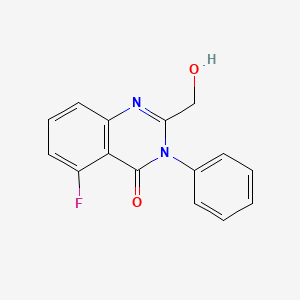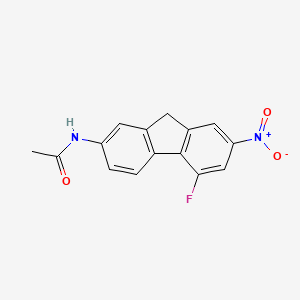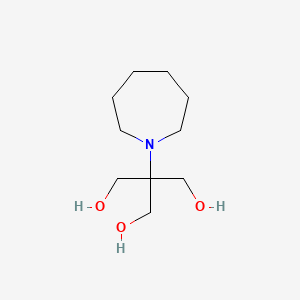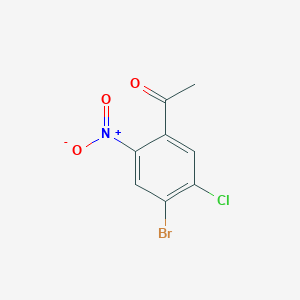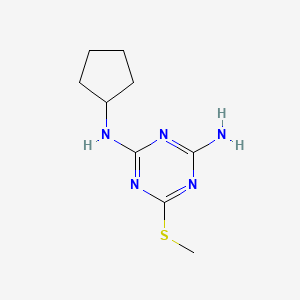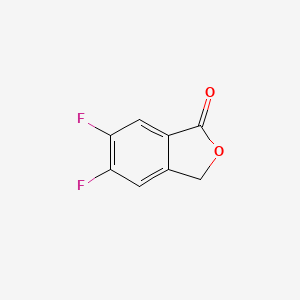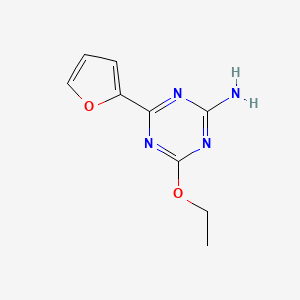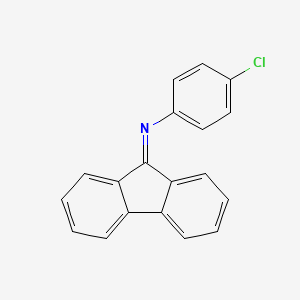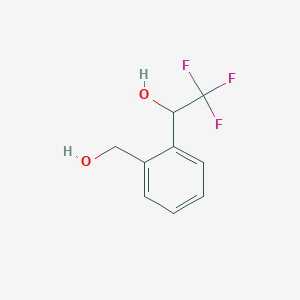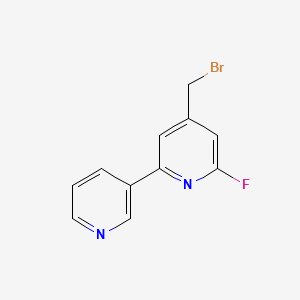
4-(Bromomethyl)-6-fluoro-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine is a heterocyclic organic compound that features a bromomethyl group and a fluorine atom attached to a bipyridine scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-fluoro-2,3’-bipyridine typically involves the bromination of a suitable precursor. One common method involves the bromination of 6-fluoro-2,3’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-6-fluoro-2,3’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation and Reduction: Oxidizing agents like PCC or KMnO4, and reducing agents like LiAlH4 or NaBH4.
Major Products
Nucleophilic Substitution: Formation of substituted bipyridines with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or styrene derivatives.
Oxidation and Reduction: Formation of aldehydes, carboxylic acids, or methyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-viral compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-6-fluoro-2,3’-bipyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)-2,3’-bipyridine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
6-Fluoro-2,3’-bipyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
4-(Chloromethyl)-6-fluoro-2,3’-bipyridine: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and selectivity.
Uniqueness
4-(Bromomethyl)-6-fluoro-2,3’-bipyridine is unique due to the presence of both bromomethyl and fluorine substituents, which provide a balance of reactivity and stability. The bromomethyl group allows for versatile functionalization through nucleophilic substitution, while the fluorine atom enhances binding affinity and metabolic stability in biological applications .
Eigenschaften
Molekularformel |
C11H8BrFN2 |
|---|---|
Molekulargewicht |
267.10 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-fluoro-6-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c12-6-8-4-10(15-11(13)5-8)9-2-1-3-14-7-9/h1-5,7H,6H2 |
InChI-Schlüssel |
ZAMCYQFMQHMGFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=C2)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


